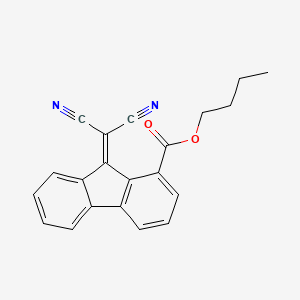
Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone with a butyl ester group and a dicyanomethylidene substituent, making it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate typically involves the reaction of 9H-fluorene-1-carboxylic acid with butyl alcohol in the presence of a catalyst to form the butyl ester. The dicyanomethylidene group is then introduced through a subsequent reaction with a suitable cyanating agent under controlled conditions. The reaction conditions often require careful temperature control and the use of solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by cyanation reactions. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dicyanomethylidene group to other functional groups.
Substitution: The fluorene backbone allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound is investigated for its applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The dicyanomethylidene group can participate in electron transfer processes, while the fluorene backbone provides structural stability. These interactions can influence various biochemical pathways, making the compound a potential candidate for drug development and materials science applications.
相似化合物的比较
Similar Compounds
9H-Fluorene-1-carboxylate derivatives: These compounds share the fluorene backbone but differ in their substituents.
Dicyanomethylidene derivatives: Compounds with similar dicyanomethylidene groups but different core structures.
Uniqueness
Butyl 9-(dicyanomethylidene)-9H-fluorene-1-carboxylate is unique due to the combination of its fluorene backbone and dicyanomethylidene group. This combination imparts distinct electronic and structural properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
169063-57-4 |
|---|---|
分子式 |
C21H16N2O2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
butyl 9-(dicyanomethylidene)fluorene-1-carboxylate |
InChI |
InChI=1S/C21H16N2O2/c1-2-3-11-25-21(24)18-10-6-9-17-15-7-4-5-8-16(15)19(20(17)18)14(12-22)13-23/h4-10H,2-3,11H2,1H3 |
InChI 键 |
KMYRJBPIBUNTHK-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CC=CC2=C1C(=C(C#N)C#N)C3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
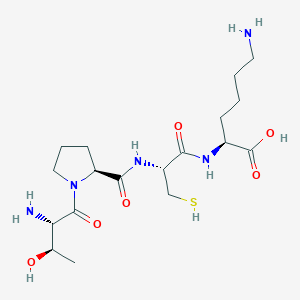
![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![Acetic acid, [[5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester](/img/structure/B14252265.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
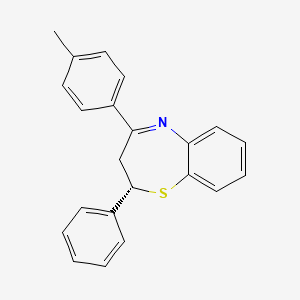
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
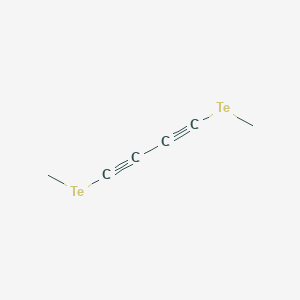
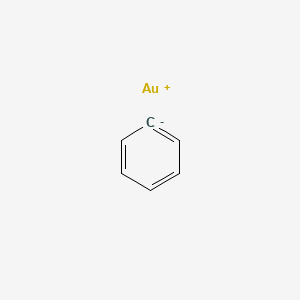
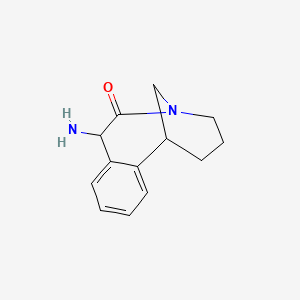
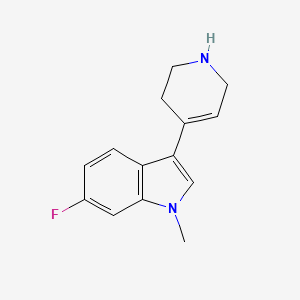
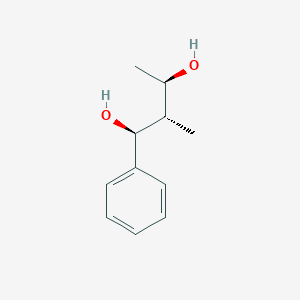
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
